molecular formula C6H6N2O3 B185662 2-Hydroxy-6-methyl-3-nitropyridine CAS No. 39745-39-6

2-Hydroxy-6-methyl-3-nitropyridine

Cat. No.: B185662
CAS No.: 39745-39-6
M. Wt: 154.12 g/mol
InChI Key: YVYDGIGILRUPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-6-methyl-3-nitropyridine is an organic compound with the molecular formula C6H6N2O3 It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the second position, a methyl group at the sixth position, and a nitro group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-methyl-3-nitropyridine typically involves the nitration of 2-hydroxy-6-methylpyridine. The process can be carried out by dissolving 2-hydroxy-6-methylpyridine in a suitable solvent, such as acetic acid, and then adding a nitrating agent, such as nitric acid, under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-methyl-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-Hydroxy-6-methyl-3-aminopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: 2-Hydroxy-6-carboxy-3-nitropyridine.

Scientific Research Applications

Pharmaceutical Development

Overview:
2-Hydroxy-6-methyl-3-nitropyridine serves as a critical intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its unique chemical structure enhances drug efficacy and specificity.

Case Study:
Research indicates that derivatives of this compound have shown promise in treating conditions such as Alzheimer's disease by improving neurotransmitter activity. For instance, the synthesis of certain neuroprotective agents has been facilitated through the use of this compound as a building block .

Agricultural Chemistry

Overview:
In agricultural chemistry, this compound is utilized in formulating agrochemicals, including pesticides and herbicides. Its application helps improve crop yield while minimizing environmental impact compared to traditional chemicals.

Data Table: Agrochemical Applications

Application TypeDescriptionBenefits
PesticidesFormulated to target specific pestsReduces crop loss
HerbicidesEffective against broadleaf weedsEnhances crop productivity

Case Study:
A study demonstrated that formulations containing this compound exhibited enhanced efficacy against common agricultural pests, leading to increased yields in controlled trials .

Analytical Chemistry

Overview:
This compound is employed in analytical methods for detecting and quantifying nitrogen-containing compounds. Its role is crucial for environmental monitoring and quality control in laboratories.

Applications:

  • Reagent Use: Acts as a reagent for colorimetric assays.
  • Environmental Monitoring: Utilized in monitoring nitrogen levels in soil and water samples.

Case Study:
In a recent study, this compound was used to develop a new analytical method that improved detection limits for nitrogen compounds in environmental samples, demonstrating its effectiveness as a reagent .

Material Science

Overview:
In material science, this compound contributes to the development of specialty polymers and coatings that require specific chemical properties for enhanced durability and resistance to environmental degradation.

Applications:

  • Specialty Polymers: Used in creating polymers with improved thermal stability.
  • Coatings: Employed in coatings that provide corrosion resistance.

Data Table: Material Properties

PropertyValueSignificance
Thermal StabilityHighExtends product lifespan
Corrosion ResistanceExcellentReduces maintenance costs

Research in Organic Synthesis

Overview:
this compound is a valuable tool for chemists engaged in organic synthesis. It allows for the efficient creation of complex molecules, which is essential for advancing chemical research.

Applications:

  • Building Block: Serves as a precursor for synthesizing various organic compounds.
  • Reaction Pathways: Facilitates exploration of new synthetic pathways.

Case Study:
Research involving the use of this compound has led to the development of novel synthetic routes that have simplified the production of complex natural products .

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methyl-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial effects. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-6-methyl-3-nitropyridine is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of hydroxyl, methyl, and nitro groups, making it a valuable compound for various research applications .

Biological Activity

2-Hydroxy-6-methyl-3-nitropyridine (HMNP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines the biological properties of HMNP, focusing on its antimicrobial, anti-inflammatory, and potential anticancer activities, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H6N2O3, with a molecular weight of approximately 170.125 g/mol. The compound features a pyridine ring substituted at the 2-position with a hydroxyl group, at the 6-position with a methyl group, and at the 3-position with a nitro group. These functional groups contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that HMNP exhibits broad-spectrum antimicrobial activity. A study assessing its efficacy against various bacterial strains found notable inhibition zones:

Microorganism Inhibition Zone (mm) Concentration (μg/mL)
Escherichia coli32.6400
Penicillium glabrum35.3400
Staphylococcus aureus30.0400

These results suggest that HMNP could be developed as a potential antimicrobial agent, particularly against Gram-negative bacteria like E. coli and fungi such as Penicillium glabrum .

Anti-inflammatory Properties

The anti-inflammatory potential of HMNP has been investigated through various in vitro assays. The compound has shown effectiveness in inhibiting pro-inflammatory cytokines, which are crucial in the inflammatory response. For example:

  • Cytokine Inhibition : HMNP reduced levels of TNF-alpha and IL-6 in macrophage cultures treated with lipopolysaccharides (LPS), indicating its role in modulating inflammatory pathways.

Anticancer Activity

Recent studies have highlighted the selective cytotoxicity of HMNP against cancer cell lines while sparing normal cells. The following table summarizes findings from cytotoxicity assays:

Cell Line IC50 (μg/mL) Viability at 125 μg/mL
Caco-2 (Colon Cancer)50.050%
WI38 (Normal Lung Cells)>125~100%

These results demonstrate that HMNP can selectively target cancer cells, making it a candidate for further development as an anticancer drug .

The biological activity of HMNP can be attributed to several mechanisms:

  • Interaction with Enzymes : HMNP has been shown to inhibit key enzymes involved in bacterial metabolism, potentially disrupting their growth and replication.
  • Binding Affinity : Molecular docking studies reveal that HMNP can effectively bind to proteins involved in inflammatory responses and cancer cell proliferation, influencing their activity .

Case Studies

Several case studies have explored the therapeutic potential of HMNP:

  • In one study, HMNP was administered to mice models with induced inflammation, resulting in a significant reduction in inflammatory markers compared to control groups.
  • Another study focused on its anticancer effects in xenograft models, where treatment with HMNP led to tumor size reduction without significant side effects observed in normal tissues .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the molecular structure of 2-Hydroxy-6-methyl-3-nitropyridine?

  • Methodology : Combine Fourier-transform infrared (FTIR) and Raman spectroscopy to analyze functional groups and vibrational modes. Computational methods like density functional theory (DFT) with hybrid functionals (e.g., B3LYP or B3PW91) and basis sets (e.g., 6-311++G** or cc-pVTZ) can predict vibrational frequencies and optimize geometry. Compare experimental and calculated spectra to validate the structure .
  • Example Data :

PropertyExperimental ValueComputational Value (B3LYP/6-311++G**)
C=O Stretching (cm⁻¹)~16501648
NO₂ Symmetric (cm⁻¹)~13501355

Q. What are the key thermodynamic properties of this compound?

  • Methodology : Determine melting points via differential scanning calorimetry (DSC) or capillary methods. Thermogravimetric analysis (TGA) can assess thermal stability. Computational studies using DFT can predict enthalpy and Gibbs free energy.
  • Example Data :

PropertyValueSource
Melting Point (°C)106–107
Decomposition Temperature (°C)>200

Q. How can researchers safely handle and dispose of this compound in laboratory settings?

  • Methodology : Use personal protective equipment (PPE) including gloves and goggles. Avoid inhalation and skin contact. Waste should be segregated, stored in labeled containers, and processed by certified waste management services. Refer to safety data sheets (SDS) for specific hazards (e.g., H313, H333 warnings) .

Advanced Research Questions

Q. How can density functional theory (DFT) improve predictions of electronic properties for this compound?

  • Methodology : Use hybrid functionals like B3LYP with exact-exchange terms to enhance accuracy in atomization energies and ionization potentials. Basis sets such as 6-311++G** or cc-pVTZ are recommended. Validate results against experimental UV-Vis spectra or X-ray crystallography data .
  • Example Workflow :

Optimize geometry using B3LYP/6-311++G**.

Calculate HOMO-LUMO gaps and electrostatic potential maps.

Compare with experimental dipole moments or charge distribution.

Q. What strategies resolve contradictions in spectroscopic data for nitro-substituted pyridine derivatives?

  • Methodology : Cross-validate results using multiple spectroscopic techniques (e.g., FTIR, NMR, X-ray) and computational models. For example, if experimental NO₂ stretching frequencies deviate from DFT predictions, re-examine solvent effects or anharmonic corrections. Collaborative data sharing and meta-analysis frameworks (e.g., reproducibility protocols) can mitigate inconsistencies .

Q. How does the nitro group’s orientation influence reactivity in nucleophilic substitution reactions?

  • Methodology : Perform kinetic studies under varying conditions (e.g., solvent polarity, temperature). Use DFT to map transition states and calculate activation energies. For this compound, the nitro group’s para position to the hydroxyl group may sterically hinder nucleophilic attack at the 4-position .
  • Example Data :

Reaction SiteActivation Energy (kcal/mol)
C-4 (nitro para)25.3
C-2 (nitro meta)18.7

Q. Data Contradiction Analysis Framework

  • Step 1 : Replicate experiments under controlled conditions (e.g., purity >99% via HPLC) .
  • Step 2 : Compare results with literature using statistical tools (e.g., χ² tests for spectral matching).
  • Step 3 : Re-optimize computational models by adjusting exchange-correlation functionals (e.g., including exact-exchange terms) .

Properties

IUPAC Name

6-methyl-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4-2-3-5(8(10)11)6(9)7-4/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYDGIGILRUPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337478
Record name 2-Hydroxy-6-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39745-39-6
Record name 2-Hydroxy-6-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-6-methyl-3-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 24 g. of 2-amino-6-methyl-3-nitropyridine in 25 ml. of concentrated sulfuric acid and 380 ml. of water was cooled to 0° C. and treated with 11 g. of sodium nitrite in 25 ml. of water. The temperature spontaneously rose to 45° C. After cooling, the precipitate of 6-methyl-3-nitro-2-pyridone was collected (m.p. 222°-223° C.) and used directly in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.